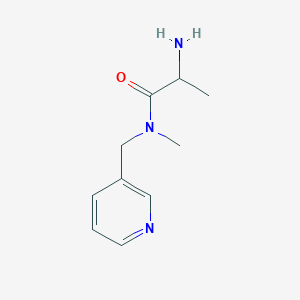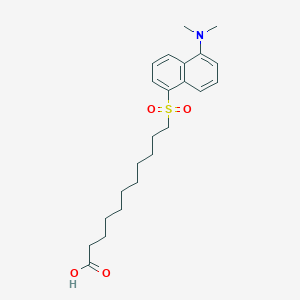
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is a complex organic compound with the molecular formula C23H34N2O4S. It is known for its use as a hydrophobic binding site probe, particularly in the identification and characterization of binding sites of medium-chain fatty acids, their derivatives, and other hydrophobic compounds on proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 11-aminoundecanoic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in specialized chemical laboratories due to its specific applications in research and development. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: DMSO and methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study hydrophobic binding sites on proteins.
Biology: Helps in the identification and characterization of fatty acid binding proteins.
Industry: Utilized in the development of fluorescent dyes and markers for various applications
Mecanismo De Acción
The mechanism of action of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid involves its ability to bind to hydrophobic sites on proteins. The dimethylamino group enhances its fluorescence properties, allowing researchers to visualize and study the binding interactions. The sulfonyl group facilitates the binding to specific amino acid residues on the protein, providing insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Another fluorescent probe used in similar applications.
8-Anilino-1-naphthalenesulfonic acid (ANS): Commonly used to study protein folding and conformational changes.
Laurdan: Used to study membrane dynamics and lipid interactions
Uniqueness
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is unique due to its specific structure, which combines a long hydrophobic chain with a fluorescent naphthalene moiety. This combination allows it to effectively probe hydrophobic binding sites and provides enhanced fluorescence properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H33NO4S |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
11-[5-(dimethylamino)naphthalen-1-yl]sulfonylundecanoic acid |
InChI |
InChI=1S/C23H33NO4S/c1-24(2)21-15-11-14-20-19(21)13-12-16-22(20)29(27,28)18-10-8-6-4-3-5-7-9-17-23(25)26/h11-16H,3-10,17-18H2,1-2H3,(H,25,26) |
Clave InChI |
YKSJCKIHKIOKDH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
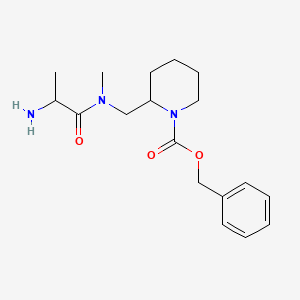
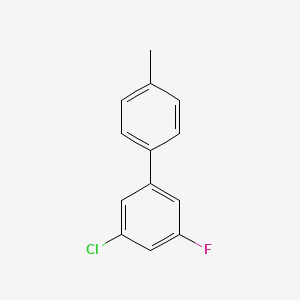

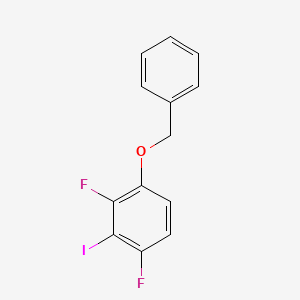
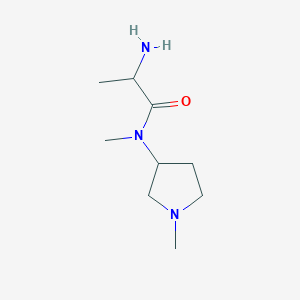
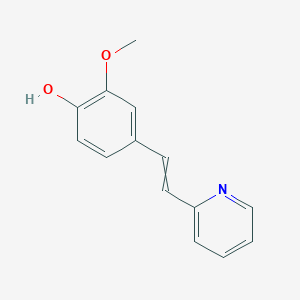
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)

![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)

